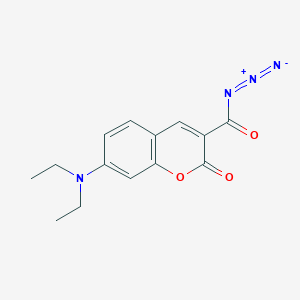

7-(Diethylamino)coumarin-3-carbonyl azide

Vue d'ensemble

Description

7-(Diethylamino)coumarin-3-carbonyl azide is a synthetic compound known for its fluorescent properties. It is a derivatized form of coumarin, which is a naturally occurring compound found in many plants. This compound is primarily used as a fluorescent probe for the quantification of cellular metabolites and labeling of proteins and other carbonyl-containing molecules .

Méthodes De Préparation

The synthesis of 7-(Diethylamino)coumarin-3-carbonyl azide typically involves the reaction of 7-(Diethylamino)coumarin-3-carboxylic acid with a suitable azide source under specific conditions. One common method involves the use of sodium azide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the azide group . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

7-(Diethylamino)coumarin-3-carbonyl azide undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming amines or other derivatives.

Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common reagents used in these reactions include sodium azide, dicyclohexylcarbodiimide, and various reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

7-(Diethylamino)coumarin-3-carbonyl azide has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 7-(Diethylamino)coumarin-3-carbonyl azide involves its ability to react with carbonyl-containing molecules, forming stable adducts that can be detected through fluorescence. The compound’s fluorescent properties are due to the presence of the coumarin moiety, which absorbs light at a specific wavelength and emits light at a longer wavelength . This property makes it useful for labeling and detecting various biomolecules in research applications.

Comparaison Avec Des Composés Similaires

7-(Diethylamino)coumarin-3-carbonyl azide is unique due to its combination of a coumarin moiety and an azide group, which imparts both fluorescent properties and reactivity towards carbonyl-containing molecules. Similar compounds include:

7-(Diethylamino)coumarin-3-carboxylic acid: Lacks the azide group but retains the fluorescent properties of the coumarin moiety.

7-Azido-4-Methylcoumarin: Contains an azide group but differs in the substitution pattern on the coumarin ring.

Fluorescein Azide: Another fluorescent compound with an azide group, but with different spectral properties compared to coumarin derivatives.

These similar compounds highlight the unique combination of properties found in this compound, making it a valuable tool in various scientific research applications.

Activité Biologique

7-(Diethylamino)coumarin-3-carbonyl azide (DECA) is a synthetic compound notable for its unique structure, which combines a coumarin backbone with a diethylamino group and an azide functional group. This compound has gained attention in the scientific community due to its fluorescent properties and its utility in biological applications, particularly in labeling and detection assays.

- Molecular Formula : C₁₄H₁₄N₄O₃

- Molecular Weight : 286.29 Da

- Structure : Features a coumarin moiety modified with a diethylamino group and an azide functional group, enhancing its reactivity and fluorescence compared to other coumarins.

DECA primarily functions as a reactive probe for carbonyl-containing molecules, such as aldehydes and ketones. Its mechanism involves the formation of covalent bonds with these targets, allowing for their detection through fluorescence microscopy or other fluorescence-based techniques. The specific interaction occurs via a "click" reaction with terminal alkynes, facilitating the tagging of biomolecules for subsequent analysis .

Biological Applications

The applications of DECA span various fields, including:

- Protein Labeling : DECA is effective in labeling carbonylated proteins, enabling their detection and quantification.

- Lipids Labeling : It can derivatize ceramides and other lipids, allowing sensitive optical quantification through high-performance liquid chromatography (HPLC) .

- Fluorescent Probes : Due to its fluorescent characteristics, DECA is utilized in various biological assays to visualize cellular components .

Case Studies and Research Findings

Several studies have explored the biological activity and applications of DECA:

-

Fluorescent Labeling of Proteins :

A study demonstrated that DECA could effectively label carbonylated proteins, showcasing its potential in proteomics. The labeled proteins were analyzed using fluorescence spectroscopy, confirming the successful attachment of DECA to the target molecules . -

Cellular Uptake Studies :

Research evaluating the cellular uptake of DECA derivatives indicated that these compounds exhibited significant antiproliferative activity against various human cell lines. The uptake mechanisms were assessed using fluorescence microscopy, revealing insights into how these compounds interact with cellular membranes . -

Synthesis and Characterization :

The synthesis of DECA involves a series of reactions including condensation and amidation processes. Characterization techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy were employed to confirm the structure and purity of the synthesized compound .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of DECA compared to related coumarin derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-Hydroxycoumarin | Hydroxy group at position 7 | Known for its antioxidant properties |

| Coumarin-3-carboxylic acid | Carboxylic acid group at position 3 | Used in organic synthesis |

| 7-Aminocoumarin | Amino group at position 7 | Exhibits antimicrobial activity |

| This compound | Diethylamino and azide moieties | Enhanced reactivity and fluorescence |

Propriétés

IUPAC Name |

7-(diethylamino)-2-oxochromene-3-carbonyl azide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c1-3-18(4-2)10-6-5-9-7-11(13(19)16-17-15)14(20)21-12(9)8-10/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJIQMYGHCNXCHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402002 | |

| Record name | 7-(Diethylamino)coumarin-3-carbonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157673-16-0 | |

| Record name | 7-(Diethylamino)coumarin-3-carbonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(Diethylamino)coumarin-3-carbonyl azide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 7-(diethylamino)coumarin-3-carbonyl azide used for analyzing ceramides?

A1: Ceramides, being lipids, lack strong chromophores that would allow for easy detection using conventional spectroscopic methods like UV-Vis. this compound acts as a derivatizing agent. This means it reacts with ceramides, attaching its coumarin structure to the ceramide molecule []. Coumarin derivatives are known for their strong fluorescence, making the derivatized ceramides detectable at very low concentrations using fluorescence detection in HPLC []. This enables highly sensitive quantification of different ceramide species.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.